molecular formula C5H8BrF B2965509 1-(Bromomethyl)-3-fluorocyclobutane CAS No. 2089241-88-1

1-(Bromomethyl)-3-fluorocyclobutane

Cat. No.: B2965509
CAS No.: 2089241-88-1
M. Wt: 167.021
InChI Key: QMBXRHISFBCMGJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-fluorocyclobutane is an organic compound that belongs to the class of halogenated cyclobutanes. This compound features a cyclobutane ring substituted with a bromomethyl group at the first position and a fluorine atom at the third position. The presence of both bromine and fluorine atoms makes this compound highly reactive and useful in various chemical reactions and applications.

Scientific Research Applications

1-(Bromomethyl)-3-fluorocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.

    Medicine: Potential use in the design of novel drugs due to its unique reactivity and ability to form stable carbon-halogen bonds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of bromomethyl compounds in chemical reactions often involves the formation of a bromomethyl anion, which can then react with other substances.

Safety and Hazards

Bromomethyl compounds can be hazardous. They are typically toxic upon inhalation, ingestion, or skin contact . They can also be flammable .

Future Directions

The use of bromomethyl compounds in organic synthesis continues to be an active area of research. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of bromomethyl compounds with specific properties for use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-fluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the bromination of 3-fluorocyclobutanemethanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-fluorocyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Elimination: Formation of fluoroalkenes.

    Oxidation: Formation of fluorinated alcohols or acids.

    Reduction: Formation of cyclobutane derivatives.

Comparison with Similar Compounds

    1-(Chloromethyl)-3-fluorocyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-2-fluorocyclobutane: Similar structure but with the fluorine atom at the second position.

    1-(Bromomethyl)-3-chlorocyclobutane: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-(Bromomethyl)-3-fluorocyclobutane is unique due to the combination of bromine and fluorine atoms on the cyclobutane ring. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

1-(bromomethyl)-3-fluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF/c6-3-4-1-5(7)2-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBXRHISFBCMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089241-88-1
Record name 1-(bromomethyl)-3-fluorocyclobutane
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